molecular formula C14H26O4 B14723244 Dipentan-2-yl butanedioate CAS No. 6624-65-3

Dipentan-2-yl butanedioate

Cat. No.: B14723244
CAS No.: 6624-65-3
M. Wt: 258.35 g/mol
InChI Key: CEQBTPMAKXLIOL-UHFFFAOYSA-N
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Description

Dipentan-2-yl butanedioate, also known as dipentyl butanedioate, is an organic compound with the molecular formula C14H26O4. It is an ester derived from butanedioic acid and pentanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentan-2-yl butanedioate can be synthesized through the esterification of butanedioic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of bio-derived butanedioic acid and pentanol is also being explored to produce this ester in a more sustainable manner .

Chemical Reactions Analysis

Types of Reactions

Dipentan-2-yl butanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and pentanol in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Hydrolysis: Butanedioic acid and pentanol.

    Transesterification: A different ester and the original alcohol.

    Reduction: Butanediol and pentanol.

Scientific Research Applications

Dipentan-2-yl butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dipentan-2-yl butanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and pentanol, which can then participate in various biochemical processes. The esterification and hydrolysis reactions are catalyzed by enzymes such as esterases, which facilitate the conversion of the ester to its constituent acids and alcohols .

Comparison with Similar Compounds

Similar Compounds

    Dipentyl succinate: Similar in structure but derived from succinic acid.

    Diamyl succinate: Another ester of succinic acid with a different alcohol component.

    Butanedioic acid, dipentyl ester: Another name for dipentan-2-yl butanedioate.

Uniqueness

This compound is unique due to its specific esterification of butanedioic acid with pentanol, which imparts distinct physical and chemical properties. Its biodegradability and potential for use in sustainable materials make it a valuable compound in various applications .

Properties

CAS No.

6624-65-3

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

dipentan-2-yl butanedioate

InChI

InChI=1S/C14H26O4/c1-5-7-11(3)17-13(15)9-10-14(16)18-12(4)8-6-2/h11-12H,5-10H2,1-4H3

InChI Key

CEQBTPMAKXLIOL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(=O)CCC(=O)OC(C)CCC

Origin of Product

United States

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